

Solubility and stability of 4-(2-Aminoethyl)tetrahydropyran

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Compound of Interest

Compound Name: 4-(2-Aminoethyl)tetrahydropyran

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An In-Depth Technical Guide to the Solubility and Stability of **4-(2-Aminoethyl)tetrahydropyran** For Research, Development, and Formulation

Abstract

4-(2-Aminoethyl)tetrahydropyran is a versatile heterocyclic amine that serves as a valuable building block in the synthesis of pharmaceuticals and other specialty chemicals.^{[1][2][3]} Its utility in drug development is intrinsically linked to its physicochemical properties, particularly its solubility and stability, which are critical determinants of its bioavailability, formulation feasibility, and shelf-life. This guide provides a comprehensive technical overview of the core solubility and stability characteristics of **4-(2-Aminoethyl)tetrahydropyran**. It is intended for researchers, medicinal chemists, and formulation scientists, offering both foundational knowledge and detailed, actionable protocols for characterization. The methodologies described herein are grounded in established principles of pharmaceutical analysis and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).

Introduction to 4-(2-Aminoethyl)tetrahydropyran

4-(2-Aminoethyl)tetrahydropyran, with CAS Number 65412-03-5, is an organic compound featuring a tetrahydropyran ring substituted at the 4-position with an aminoethyl group.^[1] This structure confers a combination of a cyclic ether moiety, which can influence lipophilicity and hydrogen bonding capabilities, and a primary aliphatic amine, which imparts basicity and a primary site for salt formation and potential degradation.^[1] Its role as a pharmaceutical

intermediate is significant, often utilized in the synthesis of complex molecules targeting a range of therapeutic areas.[2][3][4] A thorough understanding of its solubility and stability is paramount for efficient process development, formulation design, and ensuring the safety and efficacy of any resulting active pharmaceutical ingredient (API).

Physicochemical Properties

A baseline understanding of the fundamental physicochemical properties of **4-(2-Aminoethyl)tetrahydropyran** is essential before undertaking detailed solubility and stability assessments.

Property	Value	Source
Molecular Formula	C ₇ H ₁₅ NO	[5]
Molecular Weight	129.20 g/mol	[5]
Appearance	Clear, colorless to pale yellow liquid/oil	[1][6]
Boiling Point	88-89 °C at 13 mmHg	[1][7]
pKa (Predicted)	10.34 ± 0.10	[6]
LogS (Predicted)	-0.43 (Moderate aqueous solubility)	[1]
Storage	2-8°C, in a dark place, sealed in dry conditions	[6][7]
Safety	Skin/eye irritant, respiratory hazard	[1][5][7]

Solubility Profile

Solubility is a critical attribute that influences everything from reaction kinetics in synthesis to absorption and bioavailability in vivo. For an amine-containing compound, solubility is highly dependent on pH.

pH-Dependent Aqueous Solubility

The primary amine group ($pK_a \approx 10.34$) of **4-(2-Aminoethyl)tetrahydropyran** dictates its aqueous solubility behavior.[6] In acidic to neutral pH, the amine is protonated, forming a cationic species that is significantly more water-soluble than the neutral free base. As the pH increases above the pK_a , the equilibrium shifts towards the less soluble free base.

Causality of Experimental Choice: A pH-solubility profile is essential for predicting the compound's behavior in different physiological environments (e.g., stomach vs. intestine) and for developing aqueous formulations. The experiment is designed to quantify solubility across a physiologically relevant pH range.

Experimental Protocol: Equilibrium Shake-Flask Method for pH-Solubility Profiling

- **Buffer Preparation:** Prepare a series of buffers (e.g., phosphate, citrate) covering a pH range from 2 to 12.
- **Sample Preparation:** Add an excess amount of **4-(2-Aminoethyl)tetrahydropyran** to vials containing each buffer solution to create a saturated system.
- **Equilibration:** Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** Separate the solid and liquid phases via centrifugation or filtration. Ensure the filter material does not bind the compound.
- **Quantification:** Accurately dilute an aliquot of the clear supernatant and analyze the concentration using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
- **pH Measurement:** Measure the final pH of each solution after equilibration.

Solubility in Organic Solvents

Solubility in organic solvents is critical for synthetic applications, purification, and the development of non-aqueous or lipid-based formulations.

Data Presentation: Solubility of **4-(2-Aminoethyl)tetrahydropyran** in Common Solvents

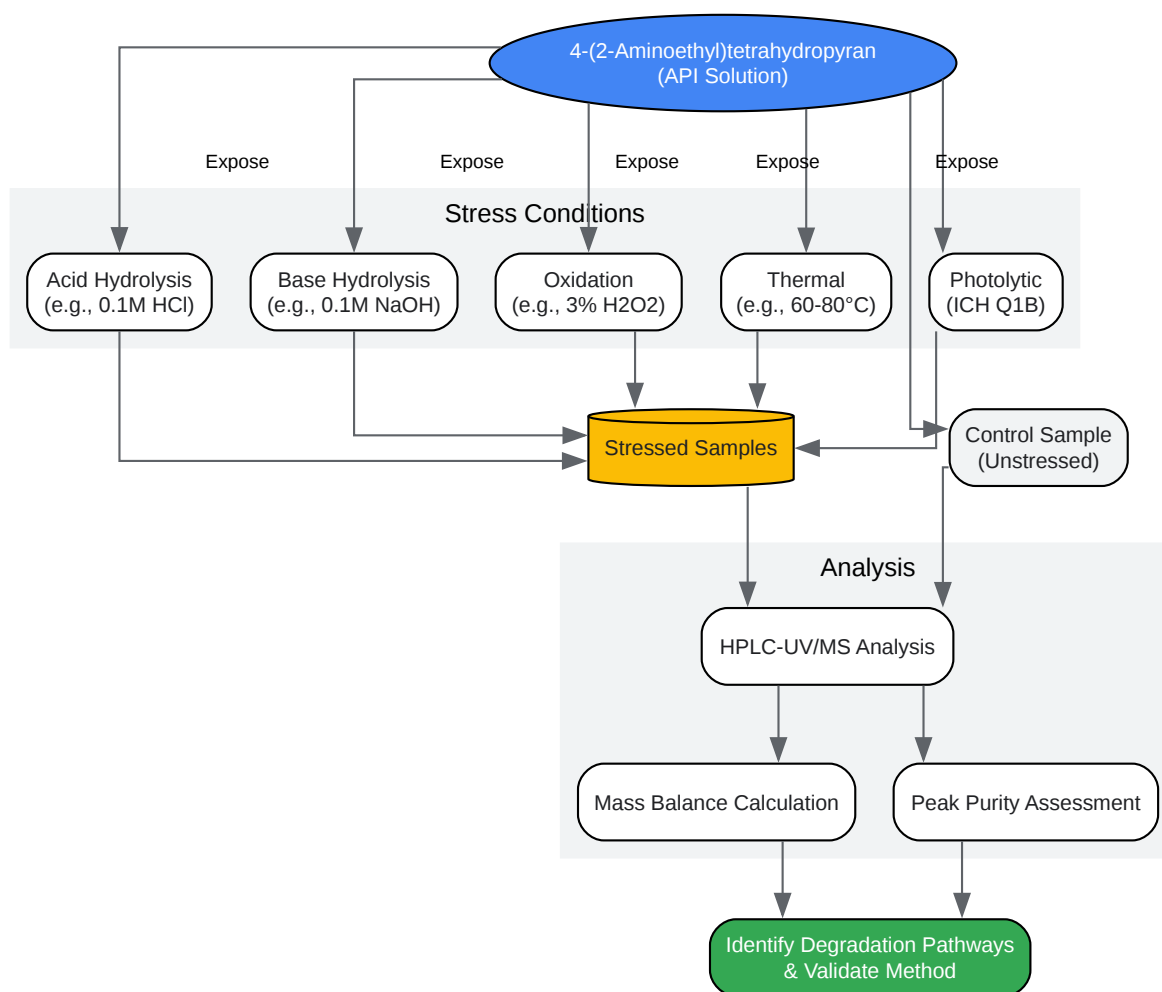
Solvent	Type	Predicted/Observed Solubility	Rationale for Use
Water	Polar Protic	Moderately Soluble (pH-dependent)	Aqueous formulations, physiological relevance
Methanol	Polar Protic	Soluble	[6]
Ethanol	Polar Protic	Soluble	Common formulation excipient, solvent
Chloroform	Nonpolar	Slightly Soluble	[6]
Dichloromethane	Nonpolar	Soluble	Common reaction and extraction solvent
Acetonitrile	Polar Aprotic	Soluble	HPLC mobile phase, reaction solvent
Tetrahydrofuran	Polar Aprotic	Soluble	Reaction solvent (ether)
Toluene	Nonpolar	Sparingly Soluble	Nonpolar reaction/crystallization solvent
Hexanes	Nonpolar	Insoluble	Anti-solvent for precipitation/crystallization

Stability Profile and Forced Degradation Studies

Understanding the intrinsic stability of **4-(2-Aminoethyl)tetrahydropyran** is crucial for determining appropriate storage conditions, identifying potential degradation pathways, and developing a stability-indicating analytical method. Forced degradation, or stress testing, is a systematic process to accelerate this degradation under conditions more severe than standard stability testing.[8][9][10] The goal is to generate degradation products to establish analytical specificity and gain insight into the molecule's liabilities.[10][11]

Trustworthiness through Self-Validation: A well-designed forced degradation study serves as a self-validating system. By demonstrating that the analytical method can separate and detect the parent compound from degradants formed under a variety of stress conditions, the method is proven to be "stability-indicating."

Diagram: Forced Degradation Workflow



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Caption: Workflow for a forced degradation study.

Experimental Protocols for Forced Degradation

The following protocols are designed to achieve a target degradation of 5-20% of the parent compound, as excessive degradation can lead to secondary products that complicate analysis.

[8]

Summary of Stress Conditions

Condition	Reagent/Parameters	Typical Duration	Rationale & Potential Degradation Pathway
Acid Hydrolysis	0.1 M - 1 M HCl, RT or 60°C	2 - 24 hours	The tetrahydropyran ether linkage is susceptible to acid-catalyzed cleavage. [12]
Base Hydrolysis	0.1 M - 1 M NaOH, RT or 60°C	2 - 24 hours	Generally stable, but evaluation is necessary.
Oxidation	3% - 30% H ₂ O ₂ , RT	6 - 24 hours	The primary amine is susceptible to oxidation, forming N-oxides or other species.
Thermal	60°C - 80°C (in solution and as solid)	1 - 7 days	To assess intrinsic thermal stability.
Photostability	ICH Q1B compliant light source (UV/Vis)	Per ICH Q1B	To assess light sensitivity, which can induce radical-based degradation.

Step-by-Step Methodology: Acid Hydrolysis

- Preparation: Prepare a solution of **4-(2-Aminoethyl)tetrahydropyran** in a suitable solvent (e.g., water or 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).
- Stress Application: Add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.
- Incubation: Store the solution at 60°C. Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).
- Neutralization: Immediately neutralize the aliquots with an equivalent amount of NaOH to stop the degradation reaction.
- Analysis: Dilute the neutralized samples appropriately and analyze by a stability-indicating HPLC method. A control sample (without acid) should be analyzed in parallel.

Analytical Methodologies for Stability Assessment

A validated stability-indicating analytical method (SIAM) is essential to accurately quantify the decrease in the parent compound and the increase in degradation products.^[13]

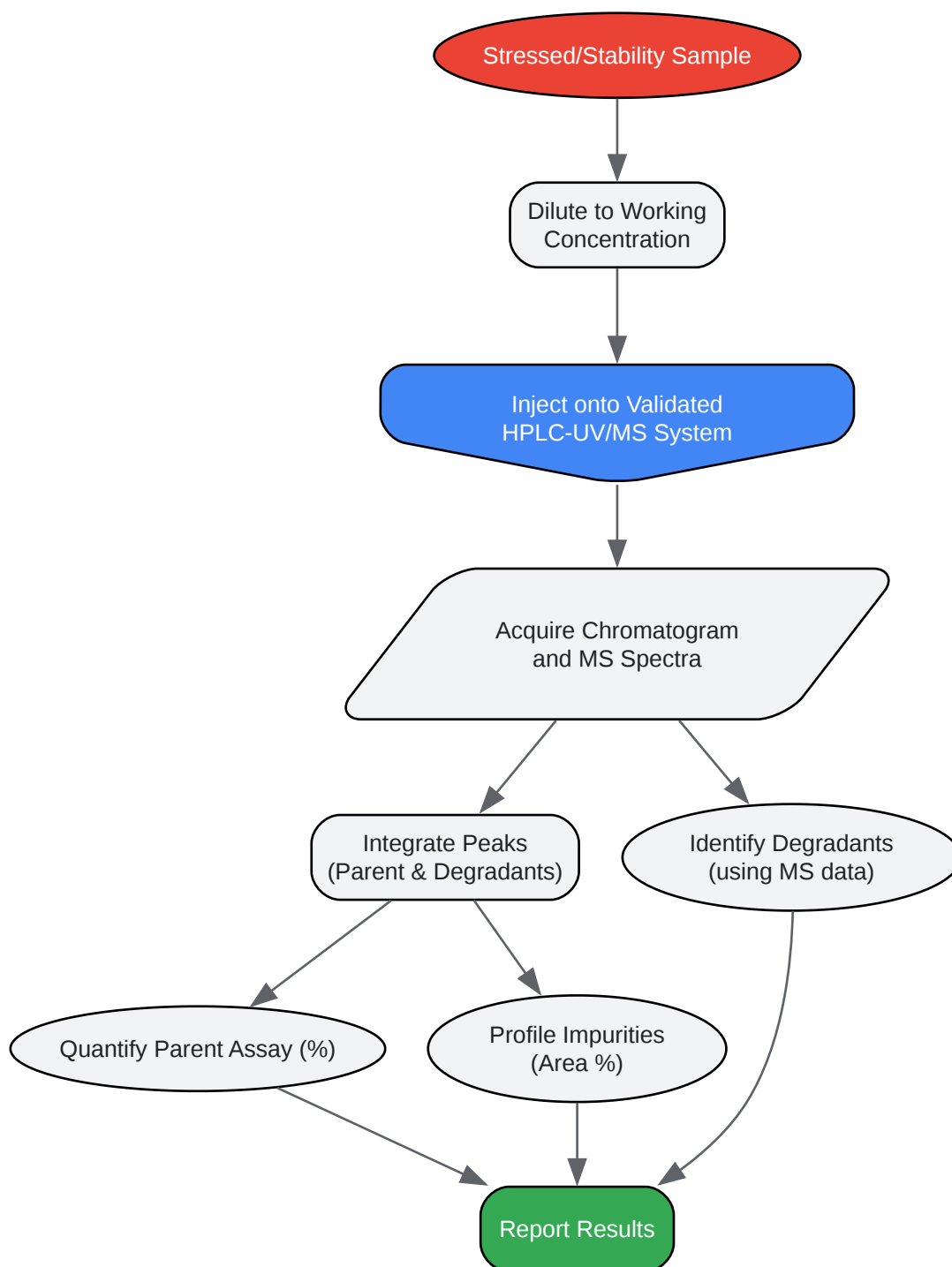
High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the most common technique for this purpose.

- Column: A C18 column is a typical starting point, providing good retention for moderately polar compounds.
- Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., ammonium formate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often required to separate the polar parent compound from potentially less polar degradants.
- Detection:
 - UV/Vis: If the compound or its degradants possess a chromophore. For aliphatic amines without a strong chromophore, derivatization may be necessary, or alternative detection methods used.

- Mass Spectrometry (MS): HPLC-MS is highly powerful, providing molecular weight information that is invaluable for the structural elucidation of unknown degradation products.[\[14\]](#)[\[15\]](#)

Diagram: Analytical Workflow for Stability Sample Analysis



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Caption: Analytical workflow for stability sample analysis.

Conclusion

The solubility and stability of **4-(2-Aminoethyl)tetrahydropyran** are foundational pillars supporting its successful application in research and drug development. Its pH-dependent aqueous solubility, driven by the basic amine functionality, must be quantitatively characterized to guide formulation strategies. A systematic approach to forced degradation is not merely a regulatory requirement but a scientific necessity, providing critical insights into the molecule's chemical liabilities and enabling the development of robust, stability-indicating analytical methods. The protocols and frameworks presented in this guide offer a comprehensive approach for researchers to thoroughly characterize **4-(2-Aminoethyl)tetrahydropyran**, ensuring data integrity and accelerating the development timeline for new chemical entities derived from this important intermediate.

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